4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-7-2-3-17-11(7)9(15)5-14-12(16)10-4-8(13)6-18-10/h2-4,6,9,15H,5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLLZOXPJQPLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC(=CS2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction of thiophene derivatives with appropriate reagents. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used for the preparation of thiophene derivatives . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to yield the desired product.
Chemical Reactions Analysis
4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide exhibit biological activities that could be harnessed for therapeutic purposes. For instance:
- Anti-inflammatory Properties : Compounds containing thiophene rings have been studied for their ability to inhibit inflammatory pathways. The incorporation of a bromine atom may enhance the compound's potency by facilitating interactions with biological targets.
- Anticancer Activity : Thiophene derivatives have shown promise in cancer research, particularly in targeting specific signaling pathways involved in tumor growth. The structural modifications present in this compound could lead to improved efficacy against various cancer cell lines.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Suzuki Coupling Reactions : As evidenced by similar thiophene derivatives, this compound can participate in cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
- Functionalization of Thiophene Rings : The presence of hydroxyl and carboxamide groups makes it a suitable candidate for further functionalization, allowing researchers to explore new derivatives with tailored properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of thiophene derivatives, including those structurally related to this compound. The findings indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of thiophene-based compounds demonstrated that this compound could be synthesized using Suzuki coupling methods. This study highlighted its potential as a building block for creating more complex molecular architectures .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation. The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis details:
Key Comparative Findings
Structural Influences
- Bromine Position : Bromine at the 4- or 5-position impacts electronic distribution and steric hindrance. For instance, 5-bromo derivatives in showed higher synthetic yields (80%) compared to nitro analogs (42% purity) .
- Amide Substituents : Hydrophilic groups (e.g., hydroxyethyl in the target compound) may enhance solubility versus lipophilic groups like dichlorobenzyl (in 6d ) or methoxyethyl (in ) .
Q & A
What are the standard synthetic routes for preparing 4-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide?
Basic Research Question
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 2-thiophenecarbonyl chloride derivatives with amine precursors (e.g., 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine) in anhydrous acetonitrile under reflux (1–2 hours) . Equimolar ratios are critical to minimize side products. Post-synthesis, purification is achieved using reverse-phase HPLC (methanol-water gradients) or recrystallization, yielding 47–67% .
How should researchers optimize purification for this compound?
Basic Research Question
Reverse-phase HPLC with methanol-water gradients (30% → 100% methanol) is preferred for isolating high-purity samples (>97%) . For crystalline derivatives, slow solvent evaporation (e.g., acetonitrile) produces diffraction-quality crystals, as demonstrated in analogous thiophene carboxamides . Melting points (e.g., 197–226°C) and spectroscopic data (IR, NMR) should validate purity .
What analytical techniques are essential for structural characterization?
Basic Research Question
X-ray crystallography is definitive for resolving bond lengths, dihedral angles (e.g., 8.5–16.1° between aromatic rings), and hydrogen-bonding networks (C–H⋯O/S interactions) . NMR (¹H/¹³C) identifies substituent effects: thiophene protons resonate at δ 6.8–7.5 ppm, while hydroxyethyl groups appear as broad singlets (δ 1.8–2.5 ppm) . IR confirms carbonyl (1680–1720 cm⁻¹) and amide (3300 cm⁻¹) stretches .
How is preliminary bioactivity screening conducted for this compound?
Basic Research Question
In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (IC₅₀ values) and antimicrobial disk diffusion tests are standard. For example, derivatives with dichlorobenzyl substituents show IC₅₀ < 10 µM in anticancer studies . Structural analogs exhibit antibacterial activity via membrane disruption, assessed via time-kill curves and SEM imaging .
How can researchers resolve contradictions in bioactivity data across derivatives?
Advanced Research Question
Discrepancies often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -Br) enhance cytotoxicity but reduce solubility, complicating dose-response interpretations . Use QSAR models to correlate logP values with bioactivity and validate via SPR (surface plasmon resonance) to assess target binding affinities .
What computational methods support mechanistic studies of this compound?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like COX-2 or DNA topoisomerases. For anti-inflammatory analogs, docking scores (∆G < -8 kcal/mol) correlate with experimental IC₅₀ values . DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps for SAR analysis .
How do crystallographic data inform structure-activity relationships (SAR)?
Advanced Research Question
Dihedral angles between thiophene and adjacent rings influence bioactivity. For example, a 13.5° angle in active derivatives enhances π-π stacking with biological targets, whereas angles >20° reduce potency . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S⋯H contacts contribute 12–15% to crystal packing), guiding solubility modifications .
What advanced techniques elucidate the mechanism of action?
Advanced Research Question
Mechanistic studies combine:
- Spectroscopy : Fluorescence quenching assays to probe DNA intercalation (∆F vs. concentration plots) .
- Proteomics : SILAC labeling identifies protein targets (e.g., tubulin) in cancer cells after treatment .
- In silico ADMET : Predict metabolic stability (CYP450 isoforms) and toxicity (ProTox-II) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
